13H-Dibenzo[a,h]fluorene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
239-85-0 |
|---|---|
Molecular Formula |
C21H14 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
pentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2,4,6,8,10,14,16,18,20-decaene |
InChI |
InChI=1S/C21H14/c1-2-7-16-12-20-17(11-15(16)6-1)13-21-18-8-4-3-5-14(18)9-10-19(20)21/h1-12H,13H2 |
InChI Key |
NKSFFULBNKIAOF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=CC=CC=C3C=C2C4=C1C5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 13h Dibenzo A,h Fluorene
Direct Synthesis Strategies for the 13H-Dibenzo[a,h]fluorene Core
The formation of the this compound scaffold can be approached through various synthetic strategies, primarily involving the construction of its ketone precursor, 13H-dibenzo[a,h]fluoren-13-one, which is then reduced to the target hydrocarbon.
A notable one-pot synthesis for the ketone precursor, 13H-dibenzo[a,h]fluoren-13-one, has been developed utilizing a cobalt-catalyzed reaction sequence. rsc.org This method involves a [3+2] annulation, followed by a ring-opening and dehydration cascade.
The reaction employs a hydrazide and a bicyclic alkene in the presence of a cobalt catalyst and a base, under an oxygen atmosphere. The process is efficient, leading to the formation of the dibenzofluorenone core in a single operation. rsc.org
Table 1: One-Pot Synthesis of 13H-Dibenzo[a,h]fluoren-13-one
| Reactants | Catalyst/Reagents | Solvent | Temperature | Yield | Ref |
|---|
This table summarizes the conditions for the one-pot synthesis of the ketone precursor to this compound.
Multi-step pathways to 13H-dibenzo[a,h]fluoren-13-one often involve intramolecular cyclization reactions, such as Friedel-Crafts acyl rearrangements or Scholl reactions.
One documented route involves the reversible Friedel-Crafts acyl rearrangement of a constitutional isomer, 13H-dibenzo[a,i]fluoren-13-one. researchgate.netresearchgate.net When heated in polyphosphoric acid (PPA), 13H-dibenzo[a,i]fluoren-13-one can isomerize to yield 13H-dibenzo[a,h]fluoren-13-one. researchgate.netresearchgate.net The ratio of the isomers is dependent on the specific reaction conditions. researchgate.net This isomerization represents a key step in a multi-step synthesis where the [a,i] isomer is first prepared and then converted to the desired [a,h] framework.
The Scholl reaction, an acid-catalyzed intramolecular aromatic coupling, is another powerful tool for synthesizing complex PAHs and their ketones from appropriately designed precursors. dntb.gov.uaresearchgate.netsioc-journal.cn
Once the ketone precursor, 13H-dibenzo[a,h]fluoren-13-one, is obtained by either one-pot or multi-step methods, a final reduction step is required to yield this compound. Standard reduction methods for converting an aryl ketone to a methylene (B1212753) group, such as the Wolff-Kishner or Clemmensen reduction, are applicable for this transformation.
Derivatization and Functionalization of this compound
The reactivity of the this compound core can be exploited to introduce various functional groups, altering its physical and chemical properties.
Polycyclic aromatic hydrocarbons are known to undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and acylation. wikipedia.org The regioselectivity of these reactions is governed by the electronic properties of the fused ring system.
Detailed research findings on the specific regioselective nitration of this compound are not extensively documented in the available scientific literature. However, studies on closely related dibenzofluorene (B14450075) isomers and other large PAHs demonstrate that nitration, typically using nitric acid in the presence of a strong acid like sulfuric acid or in acetic anhydride, can proceed with high regioselectivity. nih.govacs.orgthieme-connect.de The position of substitution is determined by the site with the highest electron density and the most stable carbocation intermediate. For other methylene-bridged PAHs, nitration has been shown to occur at specific positions with high selectivity. acs.org
Catalytic hydrogenation is a key reaction for PAHs, leading to partially or fully saturated polycyclic hydrocarbons. mdpi.combohrium.comnih.gov This process is crucial in upgrading coal tar and producing high-density fuels. mdpi.com
The hydrogenation of PAHs is typically carried out using hydrogen gas and a metal catalyst. Precious metal catalysts, such as ruthenium, palladium, platinum, and rhodium, are highly effective for these transformations due to their ability to activate hydrogen at relatively low temperatures. mdpi.combohrium.comrsc.org The reaction can be performed under mild conditions, and the degree of hydrogenation can often be controlled by optimizing the reaction parameters. nih.govrsc.org
Kinetic studies on PAH hydrogenation show that the process is often pseudo-first-order, with the initial hydrogenation rate of a specific ring being influenced by steric hindrance from already hydrogenated rings. nih.gov While specific kinetic data for this compound is limited, it is expected to undergo catalytic hydrogenation to yield various partially or fully saturated derivatives.
Table 2: Common Catalysts for Polycyclic Aromatic Hydrocarbon (PAH) Hydrogenation
| Catalyst Type | Metal | Support (optional) | Typical Conditions | Ref |
|---|---|---|---|---|
| Precious Metal | Ruthenium (Ru) | - | Mild H₂ pressure, organic solvent | rsc.org |
| Precious Metal | Palladium (Pd) | Polymer-stabilized | Supercritical CO₂, H₂, 40-50°C | nih.gov |
| Precious Metal | Rhodium (Rh) | Al₂O₃ | H₂ pressure, elevated temperature | mdpi.com |
This table presents a summary of catalyst systems commonly employed for the hydrogenation of the general class of polycyclic aromatic hydrocarbons.
Coupling Reactions for Side-Chain Incorporation
The introduction of side-chains onto the dibenzofluorene skeleton is a key strategy for modifying its properties. While specific studies on this compound are limited, research on related isomers like 13H-dibenzo[a,g]fluorene provides insight into potential reaction pathways. A common method involves the transformation of a functional group on the aromatic core, such as a nitro group, into an amine. frontiersin.org This amine can then undergo coupling reactions.
For instance, an amino-dibenzofluorene derivative can be reacted with carboxylic acids in the presence of a coupling agent like isobutylchloroformate and a base such as triethylamine (B128534) to yield amide-containing side chains. frontiersin.orgresearchgate.net This approach has been used to synthesize diamides by coupling functionalized acids to an amino-substituted methoxy (B1213986) dibenzo[a,g]fluorene. frontiersin.org
Table 1: Example of Amide Coupling Reaction on a Dibenzofluorene Core
| Reactants | Reagents | Product | Yield | Reference |
|---|
This type of reaction highlights a versatile method for attaching complex side chains, which can be pivotal in tuning the molecule's electronic and physical properties.
Oxidation Reactions at Labile Positions
The most labile position on this compound is the C-13 methylene bridge, which is a benzylic position. This site is susceptible to oxidation. frontiersin.org Studies on the related 13H-dibenzo[a,g]fluorene isomer have shown that the methylene group can be oxidized to a ketone (fluorenone derivative). frontiersin.orgfrontiersin.org
One reported method for this transformation is the use of sodium bismuthate. frontiersin.org Another approach involves treating a dibenzofluorene derivative with n-butyllithium (n-BuLi) followed by bubbling dry oxygen through the solution to yield the corresponding ketone. frontiersin.orgnih.gov The electron-rich aromatic system of dibenzofluorenes makes them amenable to oxidation under controlled conditions to generate various derivatives. evitachem.com
Table 2: Oxidation of the Benzylic Methylene Bridge in Dibenzofluorenes
| Starting Material | Oxidizing Agent(s) | Product | Reference |
|---|---|---|---|
| 2-methoxy-13H-dibenzo[a,g]fluorene | Sodium Bismuthate | 2-methoxy-13H-dibenzo[a,g]fluoren-13-one | frontiersin.org |
Synthesis of Substituted this compound Derivatives
Beyond side-chain coupling and oxidation at the C-13 position, the aromatic rings of the dibenzofluorene scaffold can be functionalized, typically through electrophilic substitution reactions. evitachem.com Research on 2-methoxy-13H-dibenzo[a,g]-fluorene has demonstrated that regioselective electrophilic nitration can be achieved, introducing a nitro group onto the aromatic framework. researchgate.netnih.gov This process serves as a gateway to further derivatization, as the nitro group can be subsequently reduced to an amine for coupling reactions. frontiersin.org
The synthesis of substituted derivatives is often achieved through multi-step sequences, including alkylation, cyclodehydration, and aromatization, to first form the core hydrocarbon, which is then functionalized. frontiersin.orgnih.govresearchgate.net For example, a one-pot synthesis of a methoxy dibenzo[a,g]fluorene has been developed, which was then used as a precursor for preparing nitro, amino, and amide derivatives. frontiersin.orgresearchgate.netnih.gov
Preparation of Poly(dibenzo[a,h]fluorene)s and Related Polymeric Structures
Polymers incorporating the dibenzofluorene structure are of interest for applications in light-emitting devices due to their electronic properties. wiley-vch.de These polymers are typically synthesized through the polymerization of dibenzofulvene (DBF), a monomer derived from dibenzofluorene. bohrium.comresearchgate.net Anionic, radical, and cationic polymerization methods can be used to prepare poly(dibenzofulvene) (poly(DBF)). researchgate.net
The polymerization of DBF is highly conformation-specific, often resulting in a polymer with a π-stacked structure where the fluorene (B118485) moieties are stacked on top of each other. researchgate.net This ordered structure is crucial for facilitating charge transport in electronic materials. bohrium.com The synthesis of the polymer often involves preparing a functionalized dibenzofluorene, such as 13,13'-dioctyl-dibenzo[a,i]fluorene, which is then used in polymerization reactions like Suzuki polycondensation to create soluble polymers for device fabrication. wiley-vch.deresearchgate.net
Mechanistic Investigations of this compound Reactivity
Understanding the reaction mechanisms of this compound is essential for predicting its behavior and designing new materials. Investigations focus on its response to photochemical and electrochemical stimuli.
Photochemical Transformations and Photodegradation Mechanisms
Polycyclic aromatic hydrocarbons (PAHs) like this compound are known to undergo photochemical transformations when exposed to sunlight. cdc.gov The degradation of PAHs in the environment is often driven by photooxidation, which can lead to the formation of peroxides and quinones. cdc.gov
Mechanistic studies on the related compound fluorene show that its oxidation can lead to the formation of dibenzofuran. mdpi.com The photodegradation of PAHs can be influenced by the atmosphere, with different mechanisms potentially operating under nitrogen versus oxygen. tandfonline.com The rate of degradation varies among different PAHs; for example, combining UV radiation with ozone has been shown to be an effective method for degrading compounds like benzo(a)pyrene, chrysene, and fluorene. aloki.hu Furthermore, decatungstate photocatalysis has emerged as a method for the selective aerobic oxidation of sp³ C–H bonds, a reaction type relevant to the labile methylene bridge in this compound. tue.nl
Electrochemical Oxidation and Reduction Processes
Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of conjugated molecules like dibenzofluorenes. acs.orgresearchgate.net These studies provide information on the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are critical to the material's performance in electronic devices. semanticscholar.org
CV analysis of large PAHs and their derivatives reveals their capacity to undergo reversible oxidation and reduction processes. acs.org For example, a study on circumpyrene, a large PAH, identified reversible oxidation and reduction peaks and allowed for the estimation of the electrochemical energy gap. acs.org Similarly, the redox behavior of spiro-fluorene derivatives has been characterized by both reductive and oxidative cyclic voltammograms. semanticscholar.org Electrochemical advanced oxidation processes (EAOPs), which generate highly reactive hydroxyl radicals, are also studied for the degradation of biorefractory pollutants, a field where the electrochemical breakdown of PAHs is relevant. ise-online.org
Table 3: Electrochemical Properties of a Related Polycyclic Aromatic Hydrocarbon (Circumpyrene)
| Property | Value (vs. Fc/Fc⁺) | Reference |
|---|---|---|
| First Oxidation Potential (half-wave) | -0.01 V | acs.org |
| First Reduction Potential (half-wave) | -1.67 V | acs.org |
Rearrangement Reactions in Dibenzo[a,h]fluorene Systems
Rearrangement reactions in dibenzo[a,h]fluorene systems, particularly those involving their ketone derivatives, represent a significant area of study in the isomerization of polycyclic aromatic ketones (PAKs). These reactions are predominantly acid-catalyzed and provide pathways to various constitutional isomers, driven by the principles of thermodynamic and kinetic control.
One of the most well-documented rearrangement reactions within this class is the reversible Friedel-Crafts acyl rearrangement of dibenzofluorenones. Current time information in Bangalore, IN.huji.ac.ilresearchgate.net This process typically occurs at elevated temperatures in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA). Current time information in Bangalore, IN.huji.ac.ilresearchgate.net The rearrangement facilitates the interconversion of different dibenzofluorenone isomers.
Specifically, research has demonstrated the mutual isomerization between 13H-dibenzo[a,h]fluoren-13-one (DBahF) and 12H-dibenzo[b,h]fluoren-12-one (DBbhF). Current time information in Bangalore, IN.huji.ac.il Furthermore, the Friedel-Crafts acyl rearrangement of 13H-dibenzo[a,i]fluoren-13-one (DBaiF) can yield both DBahF and DBbhF. Current time information in Bangalore, IN.huji.ac.il The ratio of these products is highly dependent on the specific reaction conditions. Current time information in Bangalore, IN.huji.ac.il
The proposed mechanism for this reversible rearrangement hinges on the crucial role of the O-protonated ketone intermediate. Current time information in Bangalore, IN.huji.ac.il In the case of DBahF, the O-protonated species, DBahFH+, can undergo a proton migration to form two distinct isomeric σ-complexes: σ-13aH-DBahF+ and σ-12aH-DBahF+. Current time information in Bangalore, IN.huji.ac.il These intermediates can then lead to the formation of different naphthyl naphthoylium ions, which are precursors to the O-protonated forms of the rearranged products, DBbhFH+ and DBaiFH+. Current time information in Bangalore, IN.huji.ac.il
The regioselectivity of this rearrangement is dictated by thermodynamic control, with a preference for either intramolecular beta-electrophilic attack or alpha-electrophilic attack in the naphthyl naphthoylium ion intermediates. Current time information in Bangalore, IN.huji.ac.il Studies have indicated that while DBahF and DBaiF are the kinetically controlled products of the Friedel-Crafts acyl rearrangement, DBbhF is the thermodynamically controlled product. Current time information in Bangalore, IN.huji.ac.il This distinction between kinetic and thermodynamic control is a recurring theme in the acyl rearrangements of polycyclic aromatic ketones. researchgate.net
The reaction conditions, particularly temperature, play a critical role in determining the final product distribution in these rearrangements. The table below summarizes the influence of reaction conditions on the isomerization of dibenzofluorenones.
While the Friedel-Crafts acyl rearrangement is the most prominently studied, other acid-catalyzed skeletal rearrangements can occur in related polycyclic aromatic systems, often under Scholl reaction conditions, leading to complex molecular reorganizations. youtube.com
Advanced Spectroscopic and Analytical Characterization Techniques for 13h Dibenzo A,h Fluorene
Structural Elucidation via X-ray Crystallography
No published studies containing single-crystal X-ray diffraction data for 13H-Dibenzo[a,h]fluorene were found. Therefore, information regarding its crystal system, space group, unit cell dimensions, and precise intramolecular bond lengths and angles is not available to be reported.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Electronic Analysis
While Nuclear Magnetic Resonance (NMR) spectroscopy is a standard method for the structural analysis of organic molecules ontosight.ai, specific NMR data for this compound are not available in the searched literature.
One-Dimensional NMR (¹H, ¹³C)
No experimental ¹H or ¹³C NMR spectra, including chemical shifts (δ) and coupling constants (J), for this compound have been documented in the available resources.
Two-Dimensional NMR Techniques for Structural Assignment
Information from two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) is absent from the retrieved literature, precluding a detailed discussion on the assignment of its proton and carbon signals.
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions and Optical Properties
Specific data on the electronic absorption (UV-Vis) and emission (fluorescence) properties of this compound, such as absorption maxima (λmax), molar absorptivity (ε), and fluorescence quantum yields, were not found.
Mass Spectrometry for Molecular Structure and Fragmentation Analysis in Research Contexts
This compound has been identified in environmental samples using techniques like gas chromatography-quadrupole time-of-flight mass spectrometry (GC-QTOFMS). usask.causask.ca These studies confirm its molecular mass. However, a detailed analysis of its electron ionization (EI) fragmentation pattern, which would provide insights into the stability of its molecular ion and characteristic daughter ions, is not provided in the context of a pure standard.
Electrochemical Characterization using Cyclic Voltammetry and Related Voltammetric Methods
No studies concerning the electrochemical behavior of this compound, such as its oxidation or reduction potentials as determined by cyclic voltammetry or other related techniques, were identified.
Due to the absence of these specific research findings, the generation of a scientifically accurate and detailed article according to the provided outline is not possible at this time.
Advanced Chromatographic Techniques for Separation and Quantification in Complex Research Samples
The separation and quantification of this compound from intricate research samples, such as environmental extracts, necessitate the use of sophisticated chromatographic techniques. chromtech.com These methods are essential for resolving the target analyte from a multitude of interfering compounds, particularly its isomers. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the foundational techniques for this purpose. sci-hub.se However, advancements including multi-dimensional systems and high-resolution mass spectrometry detectors are often required for unambiguous identification and precise measurement. chromtech.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of this compound. ontosight.ai The process involves separating volatile and thermally stable compounds in the gas phase followed by detection with a mass spectrometer.
High-Resolution Capillary Columns: The separation of PAH isomers heavily relies on the choice of the GC capillary column. While standard 5% phenyl methylpolysiloxane columns are common, they often fail to resolve critical isomeric pairs. researchgate.net For improved separation, specialized stationary phases, such as those with higher phenyl substitution (e.g., 50% phenyl) or liquid-crystalline phases, are employed due to their shape selectivity, which is advantageous for separating planar PAH molecules. nih.govresearchgate.net
Advanced Mass Spectrometry: Coupling GC with advanced mass spectrometers enhances selectivity and sensitivity.
Triple Quadrupole Mass Spectrometry (GC-MS/MS): This technique offers high selectivity through multiple-reaction-monitoring (MRM) mode. A modified GC-EI/MS/MS system has been developed for the quantitative separation of 62 PAHs, achieving low limits of detection (LODs) and separating isomers like benzo[a]fluorene, benzo[b]fluorene, and benzo[c]fluorene. nih.gov
Time-of-Flight Mass Spectrometry (GC-QToF-MS): Atmospheric pressure gas chromatography (APGC) coupled with a quadrupole time-of-flight mass spectrometer (QToF-MS) provides high-resolution mass data, enabling the simultaneous analysis of PAHs and their derivatives. unizar.es This soft ionization technique (APCI) is an alternative to traditional electron impact (EI) ionization. unizar.es
A typical GC method for PAH analysis involves a temperature program that starts at a low temperature (e.g., 50-100°C) and ramps up to a high temperature (e.g., 320°C or more) to elute the high-molecular-weight PAHs. nih.govunizar.es
Table 1: Example of GC Parameters for PAH Analysis
| Parameter | Condition | Source |
| Column | HP-5MS (30 m x 0.250 mm, 0.25 µm film thickness) | unizar.es |
| Carrier Gas | Helium (1.0 mL/min) | unizar.es |
| Injector | 250°C, Splitless Mode | unizar.es |
| Oven Program | 50°C (2 min hold), then 10°C/min to 320°C (12 min hold) | unizar.es |
| Detector | Atmospheric Pressure Chemical Ionization (APCI) with QToF-MS | unizar.es |
High-Performance Liquid Chromatography (HPLC)
HPLC is a complementary technique to GC, particularly suitable for less volatile or thermally labile PAHs. iarc.fr It utilizes a liquid mobile phase to separate compounds based on their interaction with a solid stationary phase.
Reversed-Phase Chromatography: This is the most common HPLC mode for PAH analysis. It typically uses a nonpolar stationary phase (e.g., C18 or specialized PAH columns) and a polar mobile phase, such as a gradient of water and acetonitrile (B52724) or methanol. mdpi.com
Detectors:
Fluorescence Detection (FLD): Many PAHs, including dibenzofluorenes, are naturally fluorescent. FLD offers high sensitivity and selectivity, as excitation and emission wavelengths can be optimized for the target analyte, reducing background interference. hplc.eu
Diode Array Detection (DAD): A DAD detector measures the absorbance across a wide range of UV-visible wavelengths, providing spectral information that can aid in compound identification. semanticscholar.org
Multi-Dimensional Chromatography
To handle extremely complex samples, multi-dimensional chromatography, which couples two or more separation techniques, provides significantly enhanced resolving power. nih.goviarc.fr
Two-Dimensional Liquid Chromatography/Gas Chromatography (2D-LC/GC-MS): An automated online system can be used for sample clean-up and analysis. In one application, a multi-column LC setup was used for fractionation and clean-up of particulate matter extracts before the relevant fraction was transferred to a GC-MS system for analysis. nih.gov This approach can automate the entire process from injection of the raw extract to final detection. nih.gov Such systems have been shown to separate numerous PAHs, although some challenging isomers like dibenzo[a,i]pyrene and dibenzo[a,h]pyrene may still partially co-elute. nih.gov
Sample Preparation for Complex Matrices
Before chromatographic analysis, a sample preparation step is crucial to extract the PAHs from the matrix (e.g., sediment, oil, tissue) and remove interfering substances. iarc.fr Common techniques include solid-phase extraction (SPE), which uses a solid sorbent to selectively retain and then elute the PAHs. semanticscholar.org
Table 2: Performance Data for Chromatographic Analysis of PAHs in Complex Samples
| Technique | Sample Matrix | Analyte(s) | LOD | Recovery | Source |
| HPLC-DAD | Edible Oil | 15 PAHs | 0.04–0.13 ng/g | Not Specified | semanticscholar.org |
| GC-MSD | Sediment | Target PAHs | 0.06–6.8 ng/g (MDL) | 71-100% | usask.ca |
| GC-EI/MS/MS | Standard | 62 PAHs | Mean: 1.02 pg/µL | Not Applicable | nih.gov |
| 2D-LC/2D-GC-MS | Particulate Matter | Dibenzo[a,i]pyrene + Dibenzo[a,h]pyrene | 1750 pg/mL | Not Specified | nih.gov |
LOD = Limit of Detection; MDL = Method Detection Limit
Theoretical and Computational Chemistry Studies of 13h Dibenzo A,h Fluorene
Electronic Structure and Molecular Geometry Investigations via Density Functional Theory (DFT)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it well-suited for studying large PAHs. researchgate.netarxiv.org A thorough DFT analysis of 13H-Dibenzo[a,h]fluorene would provide fundamental information about its molecular and electronic characteristics.
A critical aspect of understanding a molecule's behavior is the study of its potential energy surface. For this compound, which possesses a five-membered ring fused within a larger polycyclic system, the planarity of the molecule is a key feature. ontosight.ai Computational conformational analysis would aim to:
Optimize the ground-state geometry to find the most stable three-dimensional structure.
Identify any low-energy conformers or isomers.
Investigate the degree of planarity and any distortions from an idealized flat structure.
The energy difference between the lowest singlet (S1) and triplet (T1) electronic states is a crucial parameter, particularly for applications in photophysics and materials science, such as in organic light-emitting diodes (OLEDs). A small singlet-triplet gap can facilitate intersystem crossing, which is relevant for processes like phosphorescence. Time-Dependent DFT (TD-DFT) is a common method for calculating these excited-state energies.
Detailed calculations of the singlet-triplet energy gap for this compound have not been specifically reported in the reviewed literature. Such a study would be valuable for assessing its potential as a phosphorescent or thermally activated delayed fluorescence (TADF) material.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's electronic behavior, including its reactivity and spectroscopic properties. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability and the energy required for electronic excitation.
For this compound, a HOMO-LUMO analysis would reveal:
The energy levels of the HOMO and LUMO.
The spatial distribution of these orbitals across the polycyclic framework.
The nature of the lowest electronic transitions (e.g., π-π* transitions).
While precise, peer-reviewed DFT-calculated values for the HOMO-LUMO gap of this compound are not available, general studies on PAHs with five-membered rings suggest that the inclusion of the pentagonal ring can influence the electronic properties compared to all-six-membered-ring analogues. researchgate.net
Aromaticity Assessment and Indices for this compound and its Derivatives
Aromaticity is a fundamental concept in organic chemistry, and for a complex PAH like this compound, its assessment requires sophisticated computational methods. Indices such as Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are standard tools. NICS calculations, for instance, probe the magnetic shielding at the center of each ring to quantify its aromatic or anti-aromatic character.
A computational study on this compound would involve calculating NICS values for each of the fused rings to understand the distribution of aromaticity throughout the molecule. This would be particularly insightful for the central five-membered ring and how it affects the aromaticity of the adjacent benzene (B151609) rings. However, specific studies applying these aromaticity indices to this compound are not present in the surveyed literature.
Computational Simulation of Spectroscopic Properties
Computational methods can predict various spectroscopic properties, providing valuable data for the identification and characterization of compounds. For this compound, this would include:
NMR Spectroscopy: Calculation of 1H and 13C chemical shifts to aid in the interpretation of experimental NMR spectra.
Specific, publicly available simulated spectra for this compound are currently lacking.
Prediction and Modeling of Reactivity and Reaction Pathways
Computational chemistry can be used to predict the reactivity of a molecule and to model potential reaction mechanisms. For this compound, this could involve:
Mapping Electrostatic Potential: Identifying electron-rich and electron-poor regions of the molecule to predict sites for electrophilic or nucleophilic attack.
Modeling Reaction Intermediates and Transition States: For instance, in the context of its role as a potential aryl hydrocarbon receptor (AhR) agonist, modeling its interaction with the receptor's active site would be a key application. researchgate.net Similarly, understanding its degradation pathways, such as through catalytic hydrogenation, can be aided by computational modeling of reaction intermediates. arxiv.org
While its involvement in certain reactions has been noted, detailed computational modeling of specific reaction pathways for this compound is an area that requires further research.
Data Table for this compound
| Property | Value | Source |
| Identifier | ||
| CAS Number | 239-85-0 | researchgate.net |
| Molecular Formula | C21H14 | researchgate.net |
| Molecular Weight | 266.33 g/mol | researchgate.net |
| Computational Data | ||
| Conformational Energy | Data not available | |
| Rotational Barriers | Data not available | |
| Singlet-Triplet Gap | Data not available | |
| HOMO Energy | Data not available | |
| LUMO Energy | Data not available | |
| HOMO-LUMO Gap | Data not available | |
| NICS Values | Data not available | |
| HOMA Index | Data not available |
Chiroptical Properties and Chirality in Dibenzo[a,h]fluorene-Based Systems
The study of chirality and chiroptical properties in polycyclic aromatic hydrocarbons is a significant area of research, driven by their potential applications in materials science, asymmetric catalysis, and optoelectronics. While comprehensive studies focusing exclusively on the chiroptical properties of the parent this compound are limited, the broader family of dibenzofluorenes and their derivatives provides substantial insight into the nature of chirality within this structural framework. The inherent structure of dibenzofluorenes can lead to chirality, which can be further modulated and studied through various theoretical and experimental approaches.
The dibenzofluorene (B14450075) skeleton, depending on its substitution pattern and isomeric form, can possess elements of chirality. For instance, the anion of an isomeric dibenzofluorene, dibenzo[c,g]fluorenyl anion, has been described as an intrinsically chiral derivative of the cyclopentadienyl (B1206354) anion. researchgate.net This intrinsic chirality arises from the molecule's rigid, C1-symmetric, helical structure. Such inherent chirality in the core structure is a key factor for the development of chiroptical properties.
Furthermore, the introduction of substituents on the dibenzofluorene core can induce chirality. The resolution of racemic mixtures of dibenzofluorene derivatives, such as dibenzo[a,g]fluorenol, into their corresponding enantiomers has been successfully achieved. tandfonline.com This separation allows for the investigation of the distinct biological activities and chiroptical properties of each enantiomer. tandfonline.com One effective method for the resolution of such complex polyaromatic benzylic alcohols is through an acid-catalyzed glycosylation reaction, which demonstrates a viable strategy for obtaining enantiomerically pure dibenzofluorene derivatives for further study. tandfonline.com
Theoretical calculations, particularly time-dependent density functional theory (TD-DFT), are instrumental in understanding and predicting the chiroptical properties of these complex molecules. mdpi.com These computational methods can simulate circular dichroism (CD) spectra, which provides information on the differential absorption of left- and right-circularly polarized light by a chiral molecule. mdpi.commdpi.com Such theoretical studies can help in assigning the absolute configuration of chiral centers and in understanding the electronic transitions responsible for the observed chiroptical responses.
In the context of larger systems, fluorene-based polymers with chiral side chains have been shown to exhibit significant chiroptical activity. nih.gov The chirality can be transferred from the substituent to the polymer backbone, leading to the formation of helical structures with distinct CD signals. This indicates that dibenzo[a,h]fluorene, when incorporated into polymeric systems with appropriate chiral pendants, could also be expected to form materials with notable chiroptical properties.
Below is a table summarizing chiroptical data for a related resolved dibenzofluorenol, illustrating the type of data obtained in such studies.
| Compound | Specific Rotation [α] | Wavelength (nm) | Solvent | Reference |
| (+)-Dibenzo[a,g]fluorenol | +45.5 | 589 | Chloroform | tandfonline.com |
| (-)-Dibenzo[a,g]fluorenol | -42.5 | 589 | Chloroform | tandfonline.com |
This table presents optical rotation data for the resolved enantiomers of an isomeric dibenzofluorenol, as direct chiroptical data for this compound is not extensively documented.
Applications of 13h Dibenzo A,h Fluorene in Materials Science and Emerging Technologies
Role in Organic Light-Emitting Diodes (OLEDs)
The fluorene (B118485) family is a cornerstone in the development of materials for OLEDs, prized for their high efficiency and deep blue emission, a crucial component for full-color displays and solid-state lighting. umich.edu Derivatives of dibenzofluorene (B14450075) are investigated both as light-emitting dopants and as host materials in the emissive layer of OLED devices. wiley-vch.dersc.org
As emitters, dibenzofluorene derivatives are known for their high photoluminescence quantum yields (PLQY) and thermal stability. umich.edusemanticscholar.org The performance of an OLED is evaluated based on several key metrics:
External Quantum Efficiency (EQE): The ratio of photons emitted from the device to the number of electrons injected.
Luminance: The intensity of light emitted per unit area, typically measured in candelas per square meter (cd/m²).
Commission Internationale de l'Éclairage (CIE) Coordinates: A standard for specifying colors, ensuring color purity and consistency.
Power Efficacy: The amount of light output (in lumens) per unit of electrical power input (in watts).
Researchers have developed various fluorene-based oligomers that act as highly efficient blue-light emitters. For instance, by incorporating electron-donating and electron-withdrawing groups onto a fluorenyl core, materials with enhanced charge injection and transport can be created. umich.edu The performance of such emitters is often evaluated in both undoped and doped device architectures. In a doped system, the emitter is dispersed within a host material, which can improve efficiency and stability.
Below is a data table summarizing the performance of representative OLED devices using fluorene-based emitters, illustrating the high efficiencies that can be achieved.
| Device/Emitter | Max. EQE (%) | Max. Luminance (cd/m²) | CIE Coordinates (x, y) | Reference |
| D1 (Oligofluorene) | 2.6 | 7,125 | Not Specified | umich.edu |
| D2 (Oligofluorene) | 6.1 | 11,563 | Not Specified | umich.edu |
| D3 (Oligofluorene) | 4.5 | 19,416 | (0.150, 0.148) | umich.edu |
| 2DMAC-BP-F (TADF Emitter) | 21.8 | Not Specified | (0.50, 0.48) at EL max 585 nm | torvergata.it |
| 2PXZ-BP-F (TADF Emitter) | 12.4 | Not Specified | (0.57, 0.42) at EL max 605 nm | torvergata.it |
This table presents data from various fluorene-based emitters to demonstrate typical performance metrics.
The stability of the emission color is also a critical factor. For high-quality displays, the CIE coordinates should remain constant across a wide range of operating brightness levels. umich.edu
In phosphorescent OLEDs (PhOLEDs), which can theoretically achieve 100% internal quantum efficiency, the choice of host material is critical. The host must have a high triplet energy (T1) to effectively confine the triplet excitons on the phosphorescent guest emitter, preventing energy loss. rsc.org The rigid structure of dibenzofluorene and its isomers makes them excellent candidates for high-triplet-energy host materials. rsc.org
Computational studies on related structures, such as bis-[dibenzo[a,i]fluorenylidene], have shown that the steric and electronic properties of the dibenzofluorene core can lead to a very small singlet-triplet energy gap. researchgate.net While this specific finding relates to a diradical, the underlying principle of structural tuning to control electronic energy levels is central to designing host materials. By functionalizing the dibenzofluorene backbone, chemists can fine-tune the frontier molecular orbital (HOMO/LUMO) levels and triplet energy to match specific phosphorescent emitters, thereby optimizing device efficiency and lifetime. rsc.org
Application in Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are fundamental components of next-generation flexible electronics, such as displays, sensors, and RFID tags. acs.orgfrontiersin.org The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in the active layer. Materials based on fused aromatic rings, like the dibenzofluorene core, are promising for OFET applications due to their potential for ordered molecular packing in the solid state, which facilitates efficient charge transport. rsc.orgacs.org
Dihydroindenofluorenes (DHIFs), which are structurally analogous to dibenzofluorenes, have been successfully used to build high-performance organic semiconductors for OFETs. rsc.org The charge mobility in these materials is highly dependent on the molecular structure and the resulting thin-film morphology. For example, extending the π-conjugation of a molecule does not always lead to higher mobility, as intermolecular interactions and crystal packing play a dominant role. acs.org By synthesizing copolymers that incorporate fluorene units with other functional groups, such as benzotriazole, researchers can create materials with tailored charge transport properties. mdpi.com The dibenzofluorene scaffold offers a robust platform for developing both p-type (hole-transporting) and n-type (electron-transporting) semiconductors through chemical modification. rsc.org
Development of Advanced Functional Polymers and Conjugated Systems
The 13H-Dibenzo[a,h]fluorene unit can be incorporated into the main chain or as a pendant group in polymers to create advanced functional materials. Poly(dibenzofluorene)s have been synthesized and shown to possess interesting electroluminescent properties. wiley-vch.de These polymers combine the desirable electronic properties of the dibenzofluorene monomer with the solution processability and film-forming capabilities of macromolecules.
A key strategy in designing functional conjugated polymers is the "donor-acceptor" (D-A) approach. mdpi.commetu.edu.tr In this design, electron-donating units are alternated with electron-accepting units along the polymer backbone. This architecture lowers the polymer's bandgap, shifting its absorption and emission to longer wavelengths, and can improve charge separation and transport. The dibenzofluorene core can act as a potent electron-donating or neutral building block, which can be combined with various acceptor units to create a wide range of materials with tunable optoelectronic properties for applications in OLEDs, OFETs, and organic photovoltaics. mdpi.commetu.edu.tr
Utilization in Electrochromic Materials and Devices
Electrochromic materials can change their optical properties (i.e., color) in response to an applied electrical voltage. sioc-journal.cn This functionality is used in smart windows, auto-dimming mirrors, and low-power displays. Conjugated polymers are excellent candidates for electrochromic applications due to their high contrast ratios, fast switching speeds, and color tunability.
Polymers incorporating fluorene and its derivatives have been investigated for their electrochromic behavior. metu.edu.trmdpi.com For instance, novel polymers based on fluorinated dibenzo[a,c]phenazine—a nitrogen-containing analogue of dibenzofluorene—have been synthesized. metu.edu.tr These polymers exhibit distinct color changes between their neutral and oxidized states. An electrochromic device (ECD) was constructed using one such polymer, demonstrating the viability of this class of materials. metu.edu.tr The rigid dibenzofluorene unit can impart high stability and good electrochemical reversibility to the polymer, which are crucial for the long-term performance of an electrochromic device.
Integration into Nanographene and Nanosized Aromatic Systems for Optoelectronic Applications
Nanographenes, which are precisely defined, nanosized fragments of a graphene lattice, are at the forefront of carbon-based materials research. acs.org Their unique electronic and optical properties are highly dependent on their size and edge structure, making them promising for next-generation optoelectronics and spintronics. acs.org
The "bottom-up" chemical synthesis of structurally perfect nanographenes relies on the use of polycyclic aromatic hydrocarbons (PAHs) as molecular building blocks. dokumen.pub These precursor molecules are coupled together and then cyclodehydrogenated ("graphitized") to form larger, fully aromatic systems. acs.org The this compound molecule, as a well-defined PAH, represents an ideal precursor for the synthesis of larger nanographene structures and graphene nanoribbons. Its rigid, planar structure can be used to build specific topologies, offering precise control over the electronic properties of the final nanocarbon material. dokumen.pub
Future Research Directions and Unexplored Avenues for 13h Dibenzo A,h Fluorene
Development of Highly Efficient and Sustainable Synthetic Methodologies
The advancement of applications based on 13H-Dibenzo[a,h]fluorene is intrinsically linked to the ability to synthesize it and its derivatives in a controlled, efficient, and environmentally responsible manner. Current synthetic strategies, while effective, often rely on multi-step processes or harsh reaction conditions. Future research should prioritize the development of more sophisticated and sustainable synthetic routes.
Key areas for future investigation include:
One-Pot Syntheses: Expanding on existing one-pot methods, where multiple transformations like alkylation, cyclodehydration, and aromatization occur concurrently, will be crucial for improving efficiency and reducing waste. frontiersin.org
Catalytic Approaches: There is a significant opportunity to move away from stoichiometric reagents towards catalytic systems. The use of transition-metal catalysts, such as palladium, has shown promise in forming the fused ring system with high regioselectivity. Future work could explore more abundant and less toxic metals as catalysts.
C-H Activation: Direct functionalization of the dibenzofluorene (B14450075) core through C-H activation techniques represents a frontier in synthetic efficiency. This would bypass the need for pre-functionalized starting materials, streamlining the synthesis of novel derivatives.
Flow Chemistry: Implementing continuous flow processes for the synthesis of dibenzo[a,h]fluorene derivatives could offer enhanced control over reaction parameters, improved safety, and easier scalability compared to traditional batch methods.
Green Solvents and Reagents: A systematic shift towards the use of greener solvents and bio-based starting materials will be essential for aligning the synthesis of these compounds with sustainability goals. Research into the degradation pathways of these compounds will also contribute to a more complete life-cycle assessment. aloki.hu
Integration of Advanced Computational Modeling for Predictive Material Design
Computational chemistry offers a powerful toolkit for accelerating the discovery and design of new materials based on the dibenzo[a,h]fluorene scaffold. By predicting molecular properties before undertaking complex synthesis, computational modeling can save significant time and resources.
Future research should focus on the following:
High-Throughput Screening: Developing computational workflows to screen large virtual libraries of dibenzo[a,h]fluorene derivatives. This would enable the rapid identification of candidates with desired electronic, optical, or physical properties for specific applications.
Refining Predictive Models: Enhancing the accuracy of theoretical models is paramount. While Density Functional Theory (DFT) is widely used to model electronic structure and properties, future efforts could involve employing more advanced methods or developing corrections to better match experimental data. researchgate.netnmas.org Recent advancements in computational fluid dynamics (CFD) for estimating dynamic stability derivatives in other fields showcase the potential for sophisticated modeling. mdpi.com
Structure-Property Relationships: Using computational tools like Quantitative Structure-Activity Relationship (QSAR) modeling to establish clear and predictive relationships between the molecular structure of derivatives and their functional properties. imist.ma This understanding is critical for rational, targeted material design.
Simulating Complex Environments: Extending models beyond single molecules to simulate their behavior in condensed phases, such as thin films or in solution. Molecular dynamics (MD) simulations can provide insights into molecular packing, morphology, and their influence on bulk material properties. researchgate.net
Canonical Computational Models: Drawing inspiration from other fields, the development of a canonical computational model for dibenzo[a,h]fluorene derivatives could help in selectively capturing complex features and predicting behavior in different systems. arvojournals.org
| Computational Technique | Application in Dibenzo[a,h]fluorene Research | Potential Future Direction |
| Density Functional Theory (DFT) | Calculating electronic structure, HOMO-LUMO gaps, and UV spectra. researchgate.netnmas.org | Development of more accurate functionals for excited state properties. |
| Molecular Dynamics (MD) | Simulating conformational changes and solubility behavior. researchgate.net | Modeling self-assembly processes and thin-film morphology. |
| QSAR Modeling | Predicting biological activity or material properties based on structure. imist.ma | Building predictive models for optoelectronic properties like quantum yield or charge mobility. |
Exploration of Novel Electronic and Photophysical Phenomena in Dibenzo[a,h]fluorene Frameworks
The extended π-conjugated system of this compound is the source of its interesting electronic and photophysical properties, making it a candidate for various optoelectronic applications. A deeper exploration of these properties, particularly in novel derivatives, could uncover new phenomena and lead to next-generation materials.
Future research avenues include:
Tuning Emission Properties: Systematically investigating how different substituents at various positions on the dibenzofluorene core affect its fluorescence and phosphorescence. This includes exploring the potential for achieving highly efficient emission across the visible spectrum, from blue to red. researchgate.nettorvergata.it
Thermally Activated Delayed Fluorescence (TADF): Designing and synthesizing dibenzo[a,h]fluorene derivatives that exhibit TADF. This mechanism is crucial for achieving 100% internal quantum efficiency in organic light-emitting diodes (OLEDs) and represents a significant area for materials development. torvergata.itd-nb.info
Diradical Character: Investigating the open-shell diradical character in specific dibenzofluorene isomers or derivatives. Such compounds can exhibit unique electronic properties and may have applications in spintronics and nonlinear optics. acs.org
Energy Transfer Dynamics: Studying the intramolecular and intermolecular energy transfer processes in multichromophoric systems containing the dibenzo[a,h]fluorene unit. Understanding these dynamics is key for applications in light-harvesting and sensing. researchgate.net
Two-Photon Absorption: Designing derivatives with large two-photon absorption cross-sections for applications in bioimaging and photodynamic therapy, leveraging the core structure's inherent aromaticity. elsevierpure.com
| Derivative Family | Observed Photophysical Property | Potential Application |
| Donor-Acceptor Fluorenes | Mechanochromic Luminescence. nih.gov | Mechanical sensors, security inks. |
| Borafluorene Derivatives | High solid-state fluorescence quantum yields (up to 73.6%). d-nb.info | Organic Light-Emitting Diodes (OLEDs). d-nb.info |
| Polydibenzofluorenes | Tunable blue emission. wiley-vch.de | Blue OLEDs. |
| Fluorenone Derivatives | Ultrafast excited-state dynamics. acs.org | Probes for studying molecular interactions. |
Interdisciplinary Research Bridging Chemical Synthesis with Materials Engineering
The journey of a this compound-based material from a flask in a chemistry lab to a functional component in a device requires a synergistic collaboration between chemists and materials engineers. This interdisciplinary approach is essential for overcoming the challenges associated with material processing, device fabrication, and performance optimization.
Future interdisciplinary efforts should focus on:
Processable Materials: Synthetic chemists should focus on designing derivatives with properties (e.g., solubility, thermal stability) that are compatible with large-area fabrication techniques like printing. osti.gov
Device Architecture Optimization: Materials engineers can provide crucial feedback on how molecular design impacts device performance, guiding chemists to refine structures for improved charge injection/transport, film morphology, and stability. wiley-vch.de
Bridged Oligophenylenes: Exploring the broader family of bridged oligophenylenes, where dihydroindenofluorenes (DHIFs) are positional isomers, can provide a larger pool of key molecular scaffolds for organic electronics. rsc.org
Organic Semiconductors: Continued development of dibenzofluorene-based polymers as alternatives to polyfluorene, potentially offering improved stability and performance in organic electronic devices like transistors and solar cells. rsc.orgresearchgate.net
Bioelectronics: Integrating dibenzofluorene derivatives into bioelectronic devices, which requires designing molecules that are not only electronically active but also biocompatible and stable in physiological environments.
Investigation of Dibenzo[a,h]fluorene in Emerging Supramolecular and Nanoscale Assemblies
The rigid, planar structure of the dibenzo[a,h]fluorene core makes it an excellent building block for constructing well-defined supramolecular and nanoscale architectures through non-covalent interactions like π-π stacking and hydrogen bonding. mdpi.com
Unexplored avenues in this area include:
Controlled Self-Assembly: Developing strategies to precisely control the self-assembly of dibenzo[a,h]fluorene derivatives into specific morphologies, such as nanorods, nanowires, vesicles, or highly symmetric polyhedral crystals. nih.govcityu.edu.hk
Stimuli-Responsive Systems: Designing "smart" materials where the assembly or disassembly of dibenzo[a,h]fluorene-based structures can be triggered by external stimuli like pH, light, or temperature. acs.orgscispace.com
Covalent Organic Frameworks (COFs): Using functionalized dibenzo[a,h]fluorene derivatives as building blocks for the synthesis of crystalline, porous COFs. nih.gov These materials could have applications in gas storage, separation, and heterogeneous catalysis.
Hierarchical Structures: Exploring the formation of complex, hierarchical structures by directing the assembly of primary nanostructures into larger, more intricate patterns.
Functional Nanomaterials: Investigating the unique optical, electronic, or catalytic properties that emerge from the collective arrangement of dibenzo[a,h]fluorene molecules in these nanoscale assemblies, leading to novel functional nanomaterials. mdpi.com
| Derivative/System | Assembled Nanostructure | Method/Driving Force |
| Spiro[fluorene-9,7'-dibenzo[c,h]acridine]-5'-one (SFDBAO) | Polyhedral micro/nanocrystals (hexahedra, octahedra, decahedra). nih.gov | Kinetic control using different surfactants (e.g., CTAB). nih.gov |
| Dibenzo[a,c]phenazine-based amphiphiles | Nanofibers, spherical aggregates. mdpi.com | Self-assembly in aqueous solution, driven by intermolecular interactions. mdpi.com |
| Dibenzo acs.orgcrown-8/Dibenzylammonium system | pH-switchable pseudorotaxanes on surfaces. acs.org | Host-guest inclusion complexation. acs.org |
| Fluorene-benzothiadiazole fluorophores | Self-assembled nanostructures. nih.gov | Hydrogen bonding and alkyl chain interactions. nih.gov |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing 13H-Dibenzo[a,h]fluorene?
- Methodological Answer : Synthesis of polycyclic aromatic hydrocarbons (PAHs) like this compound often employs multi-step organic reactions. For example, a four-step synthesis involving fluoren-9-one as a starting material has been validated for structurally similar dibenzofluorenes. Key steps include carbonium ion rearrangements and reductions, with intermediates such as spiro[fluorene-9,9'-(10'H)-phenanthren]-10'-one . Intramolecular Friedel-Crafts alkylation catalyzed by triflic acid (TfOH) is another efficient route for fluorene derivatives .
Q. How can this compound be purified and characterized?
- Methodological Answer : Purification typically involves fractional distillation (boiling range 290–340°C for fluorene derivatives) followed by crystallization from glacial acetic acid . Characterization requires UV/VIS and NMR spectroscopy to confirm electronic and structural properties. For example, UV/VIS absorption maxima and -NMR chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm) are critical for identification .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : While specific safety data for this compound are limited, general PAH handling guidelines apply. Use personal protective equipment (PPE), avoid inhalation/ingestion, and ensure proper ventilation. Waste disposal must prevent environmental contamination (e.g., adsorption with silica gel). Refer to analogous compounds like benzo[a]fluorene, classified under NFPA/HMIS hazard ratings (health=0, flammability=0) .
Advanced Research Questions
Q. How can density-functional theory (DFT) elucidate the electronic structure of this compound?
- Methodological Answer : Hybrid DFT functionals (e.g., B3LYP) combining exact exchange and gradient corrections are optimal for PAHs. These methods predict atomization energies with <3 kcal/mol deviation and reproduce the correct 1/r asymptotic behavior of exchange-energy density . For correlation energy, the Colle-Salvetti formula, parameterized via local kinetic-energy density, achieves <5% error in atomic/molecular systems .
Q. How should conflicting carcinogenicity data for dibenzofluorenes be interpreted?
- Methodological Answer : In vivo studies on 13H-Dibenzo[a,g]fluorene (a structural analog) reported skin tumor incidence (30–45% in mice), but lacked control groups, complicating causality . Researchers must validate findings using controlled models (e.g., OECD TG 451) and assess metabolic activation pathways (e.g., cytochrome P450-mediated DNA adduct formation) .
Q. What mechanistic insights explain the biological activity of this compound?
- Methodological Answer : Dibenzofluorenes may intercalate DNA or form covalent adducts via diol-epoxide intermediates, similar to benzo[a]pyrene. Computational docking studies (e.g., AutoDock Vina) and mass spectrometry (e.g., LC-MS/MS) can identify binding motifs and reactive metabolites .
Q. How do experimental melting points and spectral data for dibenzofluorenes vary across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
